molecular formula C8H13N3OS B2509136 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1467204-25-6

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B2509136
CAS RN: 1467204-25-6
M. Wt: 199.27
InChI Key: KKRXEVJGWIMLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a five-membered ring with three nitrogen and two sulfur atoms. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins that are involved in inflammation or cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine has various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine in lab experiments is its potential as a potent anti-inflammatory and anti-cancer agent. However, one of the limitations is that the mechanism of action is not fully understood, and further research is needed to elucidate its mode of action.

Future Directions

There are several future directions for research on 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine. One direction is to study its potential as a herbicide in agriculture. Another direction is to investigate its potential as a material for the synthesis of new materials. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more potent derivatives with fewer side effects.

Synthesis Methods

The synthesis of 3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine has been reported using different methods. One of the most common methods involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride with oxan-4-amine in the presence of a base such as triethylamine. The product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential applications in various fields such as pharmacology, agriculture, and material science. In pharmacology, this compound has shown potential as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use in the synthesis of new materials.

properties

IUPAC Name

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6-9-8(13-11-6)10-7-2-4-12-5-3-7/h7H,2-5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXEVJGWIMLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(oxan-4-yl)-1,2,4-thiadiazol-5-amine

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